

Characterization of N-Aroylpyrazoles: Application Notes and Protocols

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Compound of Interest

Compound Name: *(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key techniques used to characterize N-arylpypyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The following sections detail the principles, experimental protocols, and data interpretation for the structural, physicochemical, and biological evaluation of these molecules.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of newly synthesized N-arylpypyrazoles. These techniques provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of N-arylpypyrazoles in solution. Both ^1H and ^{13}C NMR are routinely employed.

Table 1: Typical ^1H and ^{13}C NMR Spectroscopic Data for N-Aroylpypyrazole Scaffolds

Atom	Typical ¹ H Chemical Shift (δ, ppm)	Typical ¹³ C Chemical Shift (δ, ppm)	Notes
Pyrazole H-3	7.5 - 8.5	138 - 155	Position and multiplicity depend on substitution.
Pyrazole H-4	6.2 - 7.0	105 - 115	Often a triplet or doublet of doublets.
Pyrazole H-5	7.4 - 8.2	129 - 145	Position and multiplicity depend on substitution.
Aroyl C=O	-	165 - 180	The carbonyl carbon of the aroyl group.
Aroyl Ar-H	7.0 - 8.5	125 - 140	Chemical shifts depend on the substituents on the aroyl ring.
Other Substituents	Varies	Varies	Refer to standard NMR correlation tables.

Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the N-aryloylpyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 8-16 scans are typically sufficient.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in N-arylpyrazoles.

Table 2: Characteristic Infrared Absorption Frequencies for N-Aroylpyrazoles

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)
C=O (Aroyl carbonyl)	Stretch	1650 - 1700
C=N (Pyrazole ring)	Stretch	1500 - 1600
C=C (Aromatic/Pyrazole)	Stretch	1450 - 1600
C-H (Aromatic)	Stretch	3000 - 3100
C-N	Stretch	1100 - 1300

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (ATR): Place a small amount of the powdered N-arylpyrazole sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-arylpyrazoles, confirming the molecular formula.

Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
- Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
- Data Analysis: Determine the molecular ion peak ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $[\text{M}]^{+\cdot}$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Crystallographic Characterization

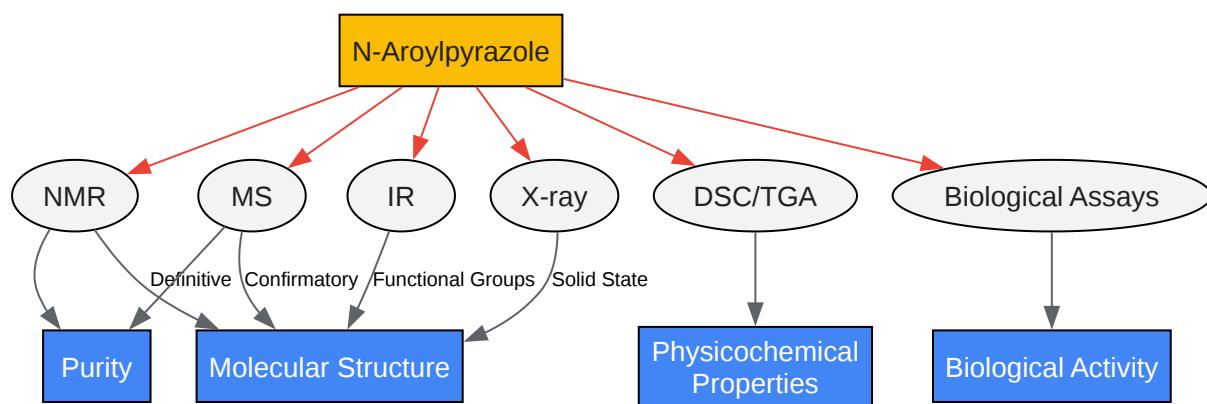
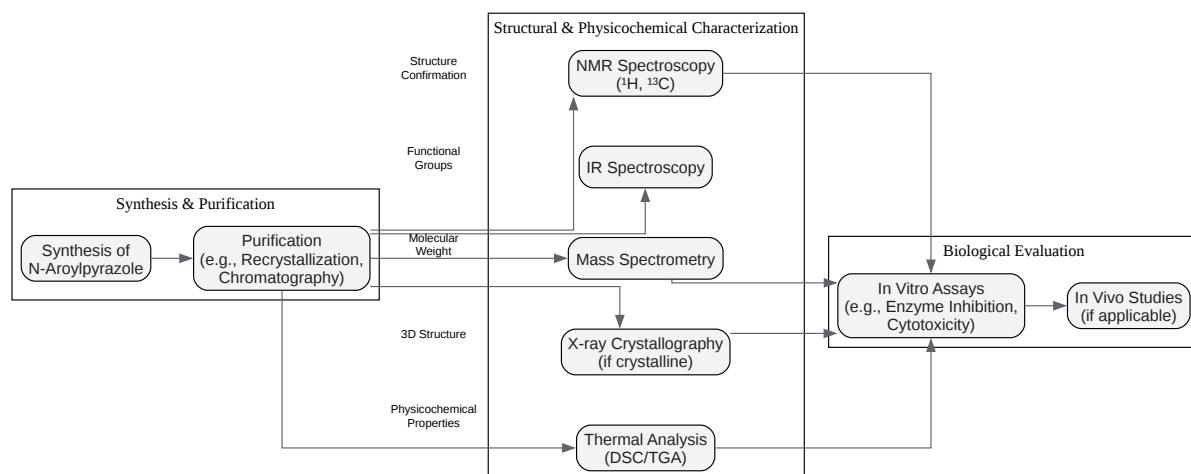
Single-Crystal X-ray Diffraction

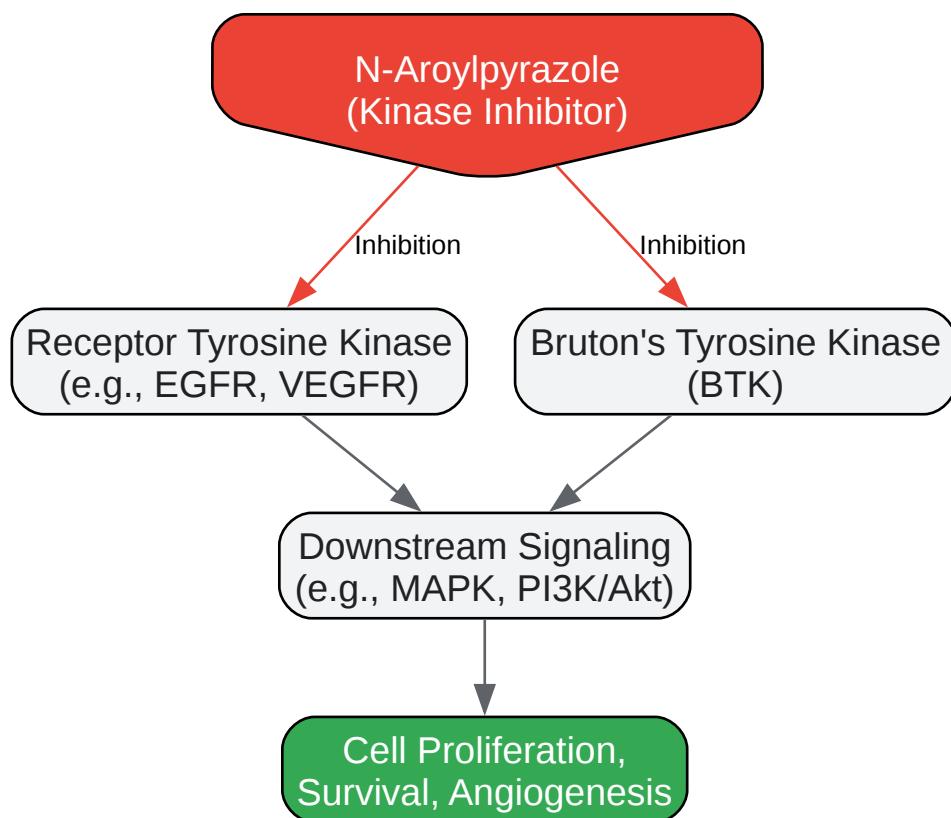
For crystalline N-arylpyrazole derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[3][4]

Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the N-arylpyrazole of sufficient size and quality, often by slow evaporation of a saturated solution.

- Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, OLEX2).^[5]
- Data Analysis: Analyze the resulting structural model to determine molecular geometry, conformation, and packing in the crystal lattice.





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